molecular formula C23H24N2O6 B2851509 METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1357761-02-4

METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B2851509
CAS No.: 1357761-02-4
M. Wt: 424.453
InChI Key: BLJAXENKBSYKNS-UHFFFAOYSA-N
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Description

METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinoline core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by the introduction of the dimethoxy and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield amine derivatives.

Scientific Research Applications

METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substitutions on the quinoline core. Examples include:

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinidine: An antiarrhythmic agent used to treat certain types of irregular heartbeats.

    Cinchonine: An alkaloid with antimalarial properties.

Uniqueness

METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-13-6-7-16(14(2)8-13)25-22(26)12-31-19-11-18(23(27)30-5)24-17-10-21(29-4)20(28-3)9-15(17)19/h6-11H,12H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJAXENKBSYKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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